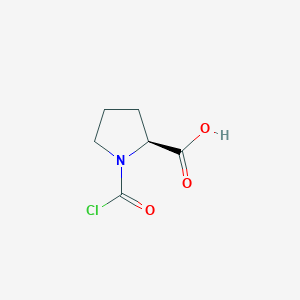
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid, also known as CCP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CCP is a derivative of proline, a non-essential amino acid that is commonly found in proteins. The unique chemical structure of CCP makes it an attractive molecule for use in various research studies, including drug development, protein synthesis, and biochemical analysis.
作用机制
The mechanism of action of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is based on its ability to react with amino groups in proteins and peptides. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid reacts with the amino group of the N-terminus of peptides and proteins, forming an amide bond. This reaction can be used to synthesize peptide nucleic acids, as well as to modify the structure and function of proteins.
生化和生理效应
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid can inhibit the activity of enzymes such as chymotrypsin and trypsin, which are involved in the digestion of proteins. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is its ability to selectively react with amino groups in proteins and peptides. This makes it a useful tool for the synthesis of PNAs and for the modification of proteins. However, (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several potential future directions for research involving (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. One area of interest is the development of new methods for the synthesis of PNAs using (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. Another area of research is the use of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in the modification of proteins for use in drug development. Additionally, further studies are needed to investigate the potential applications of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in cancer therapy and other areas of medicine.
In conclusion, (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is a compound that has potential applications in various scientific research studies. Its ability to selectively react with amino groups in proteins and peptides makes it a useful tool for the synthesis of PNAs and for the modification of proteins. Further research is needed to fully explore the potential applications of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in various areas of medicine and science.
合成方法
The synthesis of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid involves the reaction of proline with thionyl chloride and phosphorus pentachloride, resulting in the formation of the chloroformate derivative. This intermediate is then treated with sodium hydroxide to produce (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. The synthesis of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is relatively straightforward and can be performed using standard laboratory techniques.
科学研究应用
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has been used in various scientific research studies due to its ability to react with amino groups in proteins and peptides. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have been shown to have potential applications in gene therapy, as they can bind specifically to DNA and RNA sequences and inhibit their function.
属性
CAS 编号 |
131180-40-0 |
|---|---|
产品名称 |
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid |
分子式 |
C6H8ClNO3 |
分子量 |
177.58 g/mol |
IUPAC 名称 |
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
InChI 键 |
GEQHKPFNCBCFSB-BYPYZUCNSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)Cl)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)Cl)C(=O)O |
同义词 |
L-Proline, 1-(chlorocarbonyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



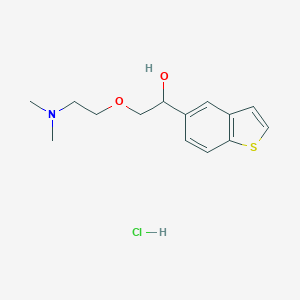
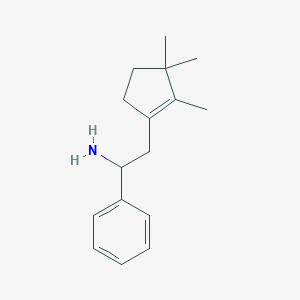
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)
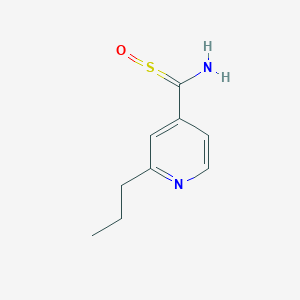
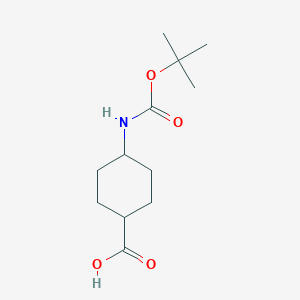
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
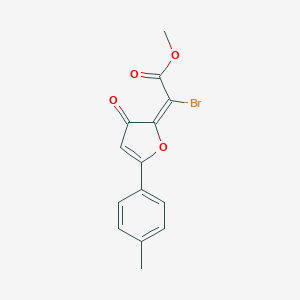
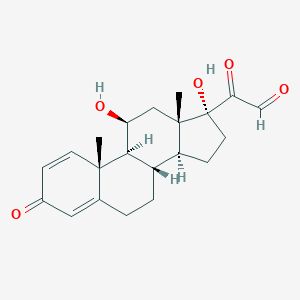
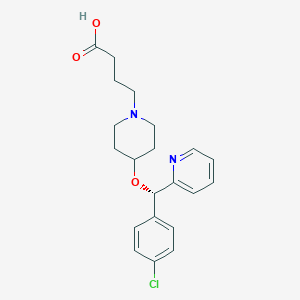
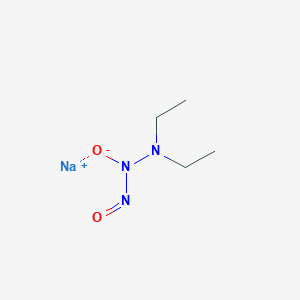
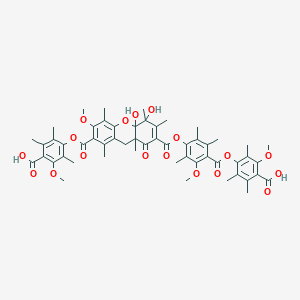
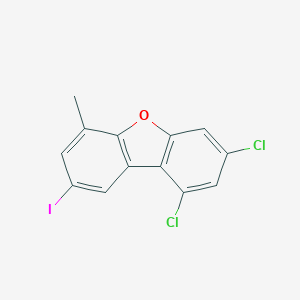
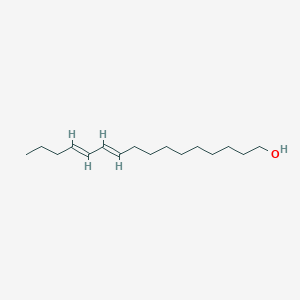
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)